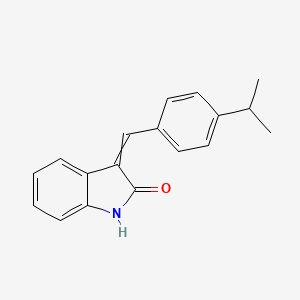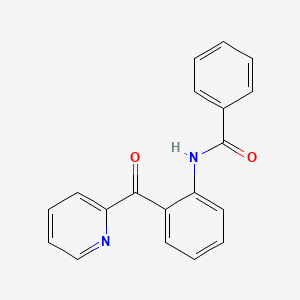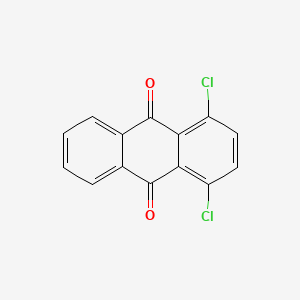
1,4-二氯蒽醌
描述
1,4-Dichloroanthraquinone is an organic compound with the chemical formula C14H6Cl2O2. It is a derivative of anthraquinone, characterized by the presence of two chlorine atoms at the 1 and 4 positions on the anthraquinone ring. This compound appears as light yellow to brown crystalline powder and is known for its applications in dye and pigment industries .
科学研究应用
1,4-Dichloroanthraquinone has several applications in scientific research:
作用机制
Target of Action
Anthraquinone derivatives, a class to which 1,4-dichloroanthraquinone belongs, are known to interact with various cellular targets, including dna and enzymes involved in cell proliferation .
Mode of Action
Anthraquinone derivatives are known to intercalate into dna, disrupting its structure and interfering with processes such as replication and transcription . They may also generate reactive oxygen species, leading to oxidative stress and cell damage .
Biochemical Pathways
Anthraquinone derivatives can affect multiple pathways related to cell proliferation, dna repair, and apoptosis .
Result of Action
Anthraquinone derivatives are known to have cytotoxic effects, potentially leading to cell death .
生化分析
Biochemical Properties
It may be employed in the synthesis of a series of 1-alkylaminoanthraquinones . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
Some anthraquinones have been reported to have potential cytotoxic effects
Molecular Mechanism
It is known that anthraquinones can participate in electron and proton transport
Metabolic Pathways
Anthraquinones are known to be involved in various metabolic pathways
准备方法
1,4-Dichloroanthraquinone can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction of phthalic anhydride with p-dichlorobenzene in the presence of a catalyst such as aluminum chloride.
Industrial Production: Industrially, 1,4-dichloroanthraquinone is produced by chlorinating anthraquinone in the presence of a suitable solvent and catalyst.
化学反应分析
1,4-Dichloroanthraquinone undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or hydroxyl groups.
Oxidation and Reduction: The compound can also participate in redox reactions, although specific examples are less common in the literature.
Schmidt Reaction: This reaction involves the treatment of 1,4-dichloroanthraquinone with sodium azide and sulfuric acid, leading to the formation of lactams.
相似化合物的比较
1,4-Dichloroanthraquinone can be compared with other anthraquinone derivatives:
Similar Compounds: Examples include 1,5-dichloroanthraquinone, 1,8-dichloroanthraquinone, and 1,4-dihydroxyanthraquinone.
Uniqueness: The unique positioning of chlorine atoms in 1,4-dichloroanthraquinone allows for specific substitution reactions that are not as easily achievable with other isomers.
属性
IUPAC Name |
1,4-dichloroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHGWVAXFJXDNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400350 | |
| Record name | 1,4-Dichloroanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
602-25-5 | |
| Record name | 1,4-Dichloroanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dichloroanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 1,4-Dichloroanthraquinone in current research?
A1: 1,4-Dichloroanthraquinone serves as a crucial precursor in synthesizing various organic compounds, particularly 1,4-dihydroxyanthraquinone. [, ] This synthesis involves a chlorine hydroxylation reaction using boric acid as a catalyst. []
Q2: Can you describe the synthesis of 1,4-Dichloroanthraquinone and its typical yield?
A2: Researchers commonly synthesize 1,4-Dichloroanthraquinone starting with phthalic anhydride. [] The process involves a series of reactions, including chlorination, Friedel-Crafts acylation, and cyclization. The overall yield for this synthesis is approximately 35%. []
Q3: How does the structure of 1,4-Dichloroanthraquinone influence its light absorption properties?
A3: 1,4-Dichloroanthraquinone exhibits a broad absorption band attributed to π,π electronic transitions. [] Research indicates this broad band comprises two overlapping π,π bands with comparable intensities. Interestingly, the band corresponding to the forbidden 1Ag transition in the parent anthraquinone molecule appears at a longer wavelength than the band correlating to the allowed 1B2u transition. [] This shift in absorption bands highlights the impact of the chlorine substituents on the electronic structure of the molecule.
Q4: Has 1,4-Dichloroanthraquinone been explored in the development of materials for photothermal therapy?
A4: Yes, researchers have utilized 1,4-Dichloroanthraquinone in synthesizing a terrylenedicarboximide-anthraquinone dyad, denoted as FTQ. [] This dyad shows significant absorption in the second near-infrared region (NIR-II), making it a promising candidate for photothermal therapy (PTT). [] FTQ demonstrates a strong dipole moment due to intramolecular charge transfer and, when encapsulated in nanoparticles, exhibits a high photothermal conversion efficiency under 1064 nm laser irradiation. []
Q5: Are there environmental concerns regarding 1,4-Dichloroanthraquinone?
A5: While the provided research papers [, , , ] primarily focus on the synthesis, properties, and applications of 1,4-Dichloroanthraquinone, they do not offer specific details regarding its environmental impact and degradation. Further research is necessary to assess its potential ecotoxicological effects and develop strategies for responsible waste management and mitigation of any negative impacts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![12-oxapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B1630637.png)
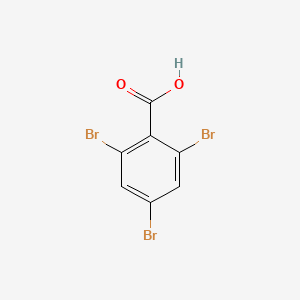
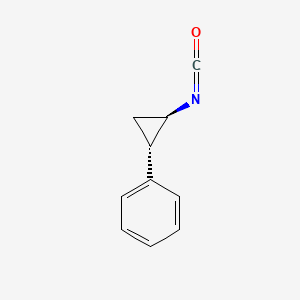
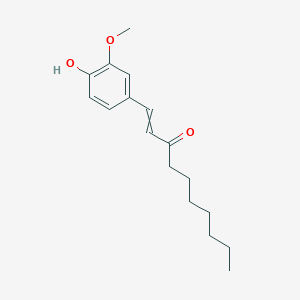
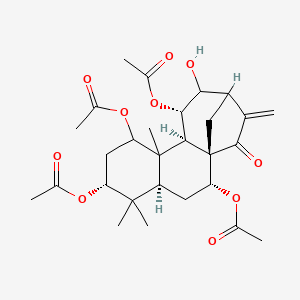
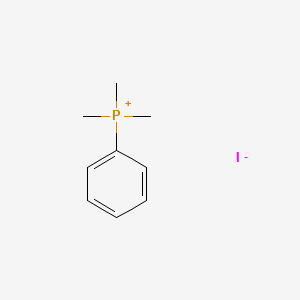
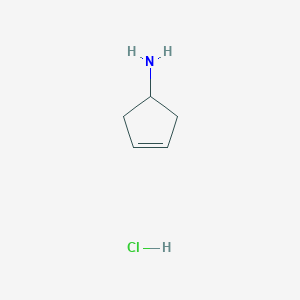

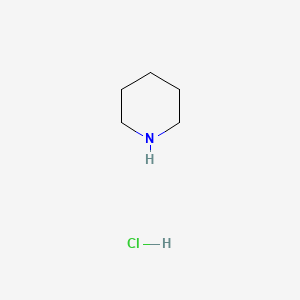
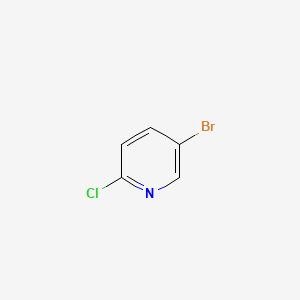

![[3,5-Bis(trifluoromethyl)phenyl]-dimethylsilane](/img/structure/B1630669.png)
